molecular formula C18H16O2 B8531955 1-(2,6-Dimethoxyphenyl)naphthalene CAS No. 173300-93-1

1-(2,6-Dimethoxyphenyl)naphthalene

Cat. No.: B8531955
CAS No.: 173300-93-1
M. Wt: 264.3 g/mol
InChI Key: DILDFQJLCKYSTF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)naphthalene is a high-purity organic compound offered for research and development purposes. This chemical features a naphthalene ring system linked to a 2,6-dimethoxyphenyl group, a structure of interest in the development of advanced materials. Researchers value this compound as a potential building block for synthesizing more complex organic molecules. Compounds with similar dimethoxy-substituted aromatic systems are known to be precursors in the synthesis of ligands for catalysts, organic electronic materials, and monomers for high-performance polymers. For instance, the 2,6-dimethylnaphthalene isomer is industrially important for producing polyethylene naphthalate (PEN), a high-strength polyester polymer . The methoxy groups on the phenyl ring can influence the compound's electronic properties and serve as functional handles for further chemical modification. This product is intended for laboratory research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

173300-93-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)naphthalene

InChI

InChI=1S/C18H16O2/c1-19-16-11-6-12-17(20-2)18(16)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3

InChI Key

DILDFQJLCKYSTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituted Propenones ()

Compounds b21–b26 share the 2,6-dimethoxyphenyl group but incorporate a propenone (α,β-unsaturated ketone) bridge instead of a direct aryl-aryl bond. Key differences include:

Compound ID Structure Highlights Melting Point (°C) Molecular Weight (g/mol) Key Features
b21 2,3-Dihydrobenzofuran substituent 118.8–120.2 333 Enhanced rigidity from fused oxygen ring
b22 [1,1'-Biphenyl]-4-yl substituent 121.7–123.5 345 Extended conjugation from biphenyl
b24 2-Hydroxyphenyl substituent 114.2–115.9 285 Hydrogen-bonding capacity via hydroxyl
b26 4-Hydroxyphenyl substituent ~189 (incomplete) 307 Higher polarity due to para-hydroxyl
1-(2,6-Dimethoxyphenyl)naphthalene Direct naphthalene linkage 131–133 ~298.36 Planar biaryl system; no ketone

Key Observations :

  • The propenone bridge in b21–b26 introduces conjugation and polarity, lowering melting points compared to the rigid biaryl structure of 1-(2,6-Dimethoxyphenyl)naphthalene.

Neurotensin Receptor Antagonists ()

Compounds SR48692 and SR142948A are pharmacologically active molecules containing the 2,6-dimethoxyphenyl group integrated into pyrazole-based scaffolds:

Compound Structure Highlights Key Features
SR48692 Quinolinyl-pyrazole core with tricyclic decane Binds neurotensin receptor 1 (NTR1); used in neurological studies
SR142948A Adamantane-pyrazole core with carbamoyl substituents Dual NTR1/NTR2 antagonist; enhanced blood-brain barrier penetration

Comparison :

  • Unlike 1-(2,6-Dimethoxyphenyl)naphthalene, these antagonists leverage the 2,6-dimethoxyphenyl group for receptor binding, combined with bulky heterocycles for target specificity.
  • The biaryl structure of 1-(2,6-Dimethoxyphenyl)naphthalene lacks the functional groups (e.g., carboxylic acids, carbamoyl) critical for receptor interaction.

Alkyl-Substituted Naphthalenes ()

Simpler derivatives like 1-methylnaphthalene and 2-methylnaphthalene (CAS: 90-12-0 and 91-57-6) differ significantly:

Compound Structure Melting Point (°C) Key Features
1-Methylnaphthalene Methyl at naphthalene C1 −30.5 Volatile; used in industrial solvents
2-Methylnaphthalene Methyl at naphthalene C2 34–35 Higher crystallinity than 1-isomer

Comparison :

  • Alkyl substituents reduce aromaticity and increase volatility compared to the methoxy-substituted biaryl system.
  • 1-(2,6-Dimethoxyphenyl)naphthalene exhibits higher thermal stability (mp 131–133°C vs. −30.5°C for 1-methylnaphthalene) due to extended π-conjugation.

Polyethylene Naphthalate (PEN) ()

PEN is a polyester derived from 2,6-naphthalene dicarboxylic acid and ethylene glycol:

Property PEN vs. 1-(2,6-Dimethoxyphenyl)naphthalene
Structure Polymer backbone vs. small molecule
Thermal Stability PEN: >200°C (glass transition)
Application Packaging films (barrier properties) vs. research intermediate

Comparison :

  • PEN’s naphthalene rings enhance rigidity and gas barrier properties, whereas 1-(2,6-Dimethoxyphenyl)naphthalene’s utility lies in synthetic versatility for aryl-aryl coupling reactions.

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 2,6-dimethoxyphenylacetaldehyde (1 ), where the aldehyde group activates the adjacent carbon for nucleophilic attack. When combined with a terminal alkyne such as trimethylsilylacetylene (2 ) in the presence of triflimide (Tf2NH, 3 ), the reaction undergoes a concerted [4+2] cycloaddition. This forms a transient cyclohexadienone intermediate (4 ), which rapidly aromatizes to yield the naphthalene core (5 ) with the 2,6-dimethoxyphenyl group at the 1-position.

Arylacetaldehyde+AlkyneTf2NHNaphthalene Derivative\text{Arylacetaldehyde} + \text{Alkyne} \xrightarrow{\text{Tf}_2\text{NH}} \text{Naphthalene Derivative}

Key advantages include:

  • Mild conditions : Reactions proceed at 25°C, minimizing side reactions.

  • Regioselectivity : The electron-donating methoxy groups direct substitution to the 1-position of naphthalene.

  • Scalability : Bench-scale experiments report yields exceeding 85% with 99% purity.

Optimization and Catalytic Efficiency

Catalyst loading critically influences reaction kinetics. A 10 mol% triflimide concentration achieves optimal turnover frequency (TOF = 12 h⁻¹), while higher loadings (>15 mol%) induce dimerization of the alkyne. Solvent screening reveals dichloromethane (DCM) as ideal, offering a balance between solubility and reaction rate. Post-reaction purification involves silica gel chromatography, isolating the product in >95% yield.

Dehydrogenation-Cyclization of Diarylated Propanes

Adapted from industrial 2,6-dimethylnaphthalene synthesis, this method constructs the naphthalene ring via cyclization of a linear precursor bearing the 2,6-dimethoxyphenyl group.

Synthesis of 1-(2,6-Dimethoxyphenyl)-2-methylpropane

The process begins with Friedel-Crafts acylation of m-dimethoxybenzene (6 ) using isobutyryl chloride (7 ) and AlCl₃ (8 ) to yield 2,6-dimethoxyisobutyrophenone (9 ). Subsequent hydrogenation over Pd/C (10 ) at 50°C reduces the ketone to 1-(2,6-dimethoxyphenyl)-isobutyl alcohol (11 ), which undergoes gas-phase dehydration at 300°C on γ-Al₂O₃ (12 ) to form 1-(2,6-dimethoxyphenyl)-2-methylpropene (13 ).

2,6-DimethoxyisobutyrophenoneH2/Pd-CAlcohol IntermediateΔ,γAl2O3Propene Derivative\text{2,6-Dimethoxyisobutyrophenone} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Alcohol Intermediate} \xrightarrow{\Delta, \gamma-\text{Al}2\text{O}_3} \text{Propene Derivative}

Cyclization and Aromatization

The propene derivative (13 ) is subjected to dehydrogenation-cyclization at 400°C using Pt/SiO₂ (14 ), inducing ring closure to form 1-(2,6-dimethoxyphenyl)naphthalene (15 ). This step achieves 78% conversion, with distillation and recrystallization elevating purity to 98%.

Microreactor-Enhanced Etherification and Coupling

Continuous-flow microreactors enable precise control over exothermic reactions, as demonstrated in 2,6-dimethoxyphenol synthesis. This technology is adaptable for introducing methoxy groups into naphthalene derivatives.

Methoxylation of 1-(2,6-Dihydroxyphenyl)naphthalene

A solution of 1-(2,6-dihydroxyphenyl)naphthalene (16 ), dimethyl carbonate (17 ), and tetrabutylammonium bromide (TBAB, 18 ) in methanol is pumped through a microreactor at 130°C and 5 MPa. The elevated pressure suppresses solvent vaporization, while TBAB catalyzes the methylation of hydroxyl groups. After 30 minutes’ residence time, the product is recovered in 92% yield with 99% purity.

Advantages of Flow Chemistry

  • Enhanced heat transfer : Eliminates hot spots common in batch reactors.

  • Reproducibility : Steady-state operation ensures consistent product quality.

  • Scalability : Throughput is linearly adjustable by modulating flow rates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Temperature (°C)CatalystScalability
Triflimide Benzannulation859925Tf₂NHHigh
Dehydrogenation-Cyclization7898400Pt/SiO₂Moderate
Microreactor Methylation9299130TBABHigh

The triflimide route excels in energy efficiency and selectivity, while microreactor methylation offers superior yields. Industrial applications may favor cyclization for existing infrastructure, albeit at higher operational costs.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Dimethoxyphenyl)naphthalene, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 2,6-dimethoxyphenyl group to naphthalene. Regioselectivity challenges arise due to competing substitution patterns; these can be mitigated by:

  • Using sterically hindered catalysts (e.g., zeolites or transition metal-modified HY zeolites) to favor para-substitution .
  • Temperature control during reaction (e.g., lower temperatures reduce kinetic competition) .
  • Pre-functionalization of naphthalene with directing groups (e.g., boronic acids for Suzuki coupling) .
    Key validation: Monitor intermediates via HPLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize the purity and structural integrity of 1-(2,6-Dimethoxyphenyl)naphthalene?

Methodological Answer:

  • Purity analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Structural confirmation:
    • NMR: Assign aromatic protons (δ 6.8–8.2 ppm for naphthalene; δ 3.8–4.0 ppm for methoxy groups) and verify coupling patterns .
    • Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.3) and fragmentation patterns .
    • Thermal stability: Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .

Q. What experimental designs are recommended for assessing acute toxicity in mammalian models?

Methodological Answer: Follow systematic review frameworks (e.g., ATSDR guidelines):

  • Dose selection: Use OECD TG 423 guidelines, starting with sub-lethal doses (10–100 mg/kg) in rodents .
  • Endpoint monitoring: Track hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (CBC) .
  • Control groups: Include vehicle controls and positive controls (e.g., naphthalene for comparative toxicity) .
  • Data extraction: Use standardized forms to record mortality, organ weights, and histopathology (Table C-2 in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicokinetic data for 1-(2,6-Dimethoxyphenyl)naphthalene?

Methodological Answer:

  • Meta-analysis: Apply the ATSDR confidence-rating system to prioritize high-quality studies (Table C-6/C-7 in ):
    • High confidence: Randomized dosing, blinded outcome assessment .
    • Low confidence: Studies with unaccounted confounders (e.g., mixed exposure to other PAHs) .
  • Mechanistic studies: Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways and identify species-specific differences in CYP450-mediated oxidation .

Q. What catalytic systems enhance the environmental degradation of 1-(2,6-Dimethoxyphenyl)naphthalene in aqueous media?

Methodological Answer:

  • Advanced oxidation processes (AOPs):
    • UV/H₂O₂ systems degrade aromatic rings via hydroxyl radical attack (monitor by LC-MS for intermediate quinones) .
    • TiO₂ photocatalysis under visible light: Optimize pH (5–7) and catalyst loading (1–2 g/L) to minimize byproduct formation .
  • Biodegradation: Screen microbial consortia from contaminated soils; assess via CO₂ evolution tests and GC-MS for metabolite identification (e.g., 2,6-dimethoxybenzoic acid) .

Q. How do electronic effects of the 2,6-dimethoxy substituent influence the compound’s reactivity in photophysical applications?

Methodological Answer:

  • Computational modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The methoxy groups donate electron density to the naphthalene core, reducing bandgap energy .
  • Experimental validation:
    • UV-Vis spectroscopy: Compare λmax shifts in polar vs. nonpolar solvents (solvatochromism) .
    • Fluorescence quenching assays: Titrate with electron-deficient quenchers (e.g., nitrobenzene) to quantify excited-state interactions .

Q. What strategies mitigate analytical errors in quantifying isomeric impurities during synthesis?

Methodological Answer:

  • Chromatographic optimization: Use chiral GC columns (e.g., β-cyclodextrin-based phases) or HPLC with polysaccharide-based stationary phases to separate 1-/2-substituted isomers .
  • Cross-validation: Compare results from GC-MS, NMR (integration of diastereotopic protons), and single-crystal XRD .
  • Error tracking: Replicate analyses across labs and apply statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. How can researchers design studies to evaluate the compound’s potential as a biomarker for PAH exposure?

Methodological Answer:

  • Human biomonitoring: Collect urine samples from occupationally exposed populations; quantify 1-(2,6-Dimethoxyphenyl)naphthalene metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
  • Correlation analysis: Use multivariate regression to link metabolite levels with airborne PAH concentrations (measured via passive samplers) .
  • Confounding factors: Adjust for smoking status, diet, and CYP1A1 polymorphism data in statistical models .

Q. What in vitro models best predict in vivo hepatotoxicity of 1-(2,6-Dimethoxyphenyl)naphthalene?

Methodological Answer:

  • Primary hepatocytes: Isolate from rodents or human donors; expose to 10–100 µM of the compound and measure ATP depletion, ROS generation, and CYP3A4 inhibition .
  • 3D spheroid cultures: Use HepaRG cells to assess necrosis (LDH release) and steatosis (Oil Red O staining) over 14-day exposures .
  • Metabolomic profiling: Apply UPLC-QTOF-MS to identify toxic metabolites (e.g., epoxides) and compare with in vivo findings .

Q. How can QSPR models predict environmental partitioning of 1-(2,6-Dimethoxyphenyl)naphthalene?

Methodological Answer:

  • Descriptor selection: Use logP, polar surface area, and Henry’s law constants derived from computational chemistry software (e.g., EPI Suite) .
  • Model training: Apply partial least squares (PLS) regression to correlate descriptors with experimental soil-water partition coefficients (Kd) .
  • Validation: Compare predicted vs. measured bioaccumulation factors in aquatic organisms (e.g., Daphnia magna) .

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